4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic acid methyl ester
Description
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H16O6/c1-9(17)22-14-8-10(16(18)21-4)7-12-11(14)5-6-13(19-2)15(12)20-3/h5-8H,1-4H3 |
InChI Key |
DVMOYFLANXQVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, methyl ester typically involves multiple steps, starting with the naphthalene ring as the core structure. The compound can be synthesized through a series of reactions, including acylation, methylation, and esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted naphthalene derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The acetoxy and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity towards certain receptors or enzymes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on substituent contributions.
†Inferred from stability trends in analogs like .
Substituent-Driven Property Variations
Lipophilicity and Solubility :
- The target compound’s 7,8-dimethoxy groups enhance lipophilicity compared to hydroxylated analogs (e.g., 8-chloro-4-hydroxy derivative ). However, the 4-OAc group introduces moderate polarity, balancing solubility in organic solvents.
- Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate shows lower molar mass (260.29 g/mol) due to fewer substituents, suggesting higher aqueous solubility than the target compound.
Stability and Storage :
- Compounds with hydroxyl groups (e.g., 4-hydroxy in ) often require low-temperature storage (-20°C) to prevent degradation, whereas methoxy or acetyloxy derivatives (e.g., ) may exhibit greater stability at ambient conditions.
Synthetic Utility :
Q & A
What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with a naphthalenecarboxylic acid backbone. Key steps include:
- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol under reflux (e.g., using thionyl chloride as a catalyst) .
- Acetylation and Methoxylation : Introduction of acetyloxy and methoxy groups via nucleophilic substitution or protection/deprotection strategies. For example, acetylation may use acetic anhydride in pyridine, while methoxy groups are introduced using methyl iodide and silver oxide .
- Optimization : Yield (typically 50–70%) depends on temperature control (60–100°C), anhydrous conditions, and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions). Purity is enhanced via TLC monitoring (hexane:EtOAc gradients) and column chromatography .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR : Critical for confirming substituent positions. Key signals include:
- IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹; acetyl C=O at ~1765 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 348.12 for C₁₈H₂₀O₇) .
How can solubility characteristics be leveraged to optimize purification, and what solvent systems are effective?
- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DCM, chloroform) and sparingly soluble in hexane.
- Purification :
How can researchers resolve contradictions in spectral data, particularly regioisomeric impurities?
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations to distinguish between regioisomers (e.g., 7,8-dimethoxy vs. 6,8-dimethoxy substitution) .
- HPLC-MS : Detects impurities at low concentrations (e.g., <1%) using C18 columns and acetonitrile/water mobile phases. Adjust gradient elution to resolve co-eluting isomers .
- Control Reactions : Synthesize and characterize regioisomeric standards for direct spectral comparison .
What in vitro assays are suitable for evaluating biological activity, and how should stability under assay conditions be addressed?
- Assays :
- Enzyme Inhibition : Test against kinases or esterases using fluorogenic substrates. IC₅₀ values indicate potency .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with 48–72 hr exposure .
- Stability :
- Pre-incubate the compound in assay buffer (pH 7.4, 37°C) and monitor degradation via LC-MS. Ester hydrolysis can be mitigated by adding esterase inhibitors (e.g., PMSF) .
How does the substitution pattern influence bioactivity, and what computational methods predict structure-activity relationships (SAR)?
- Substitution Effects :
- Acetyloxy groups enhance lipophilicity and membrane permeability, while methoxy groups influence hydrogen bonding with targets .
- Computational Approaches :
- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives with optimal binding affinities .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic modifications .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Reactivity : Electron-withdrawing acetyloxy groups activate the naphthalene ring toward nucleophilic attack at specific positions (e.g., para to the ester group).
- Mechanistic Probes :
What strategies mitigate byproduct formation during large-scale synthesis?
- Byproduct Sources :
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
